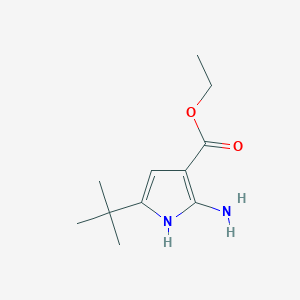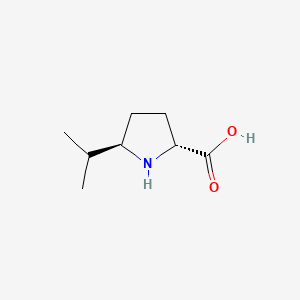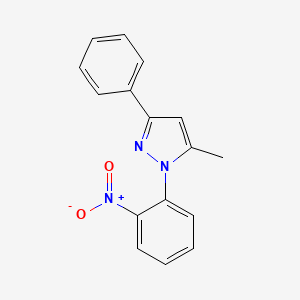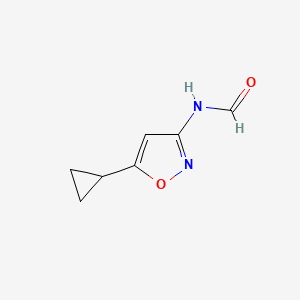![molecular formula C8H10N2O3 B12870533 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid: is a heterocyclic compound that features a unique isoxazole ring fused to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a hydroxylamine derivative to form the isoxazole ring, followed by further cyclization to form the fused pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicine, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylic acid methyl ester
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness: 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid is unique due to its specific isoxazole-pyridine fused ring structure This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-10-3-2-6-5(4-10)7(8(11)12)9-13-6/h2-4H2,1H3,(H,11,12) |
InChI Key |
FUSQUGXNGSWQCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)



![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
